molecular formula C6Br5Cl B3067036 1,2,3,4,5-Pentabromo-6-chlorobenzene CAS No. 13075-05-3

1,2,3,4,5-Pentabromo-6-chlorobenzene

Cat. No.: B3067036
CAS No.: 13075-05-3
M. Wt: 507.04 g/mol
InChI Key: ANUGBMGHBVDRKV-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentabromo-6-chlorobenzene is a halogenated aromatic compound with the molecular formula C6Br5Cl It consists of a benzene ring substituted with five bromine atoms and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentabromo-6-chlorobenzene can be synthesized through the bromination of chlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full substitution .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous bromination of chlorobenzene in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentabromo-6-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying halogenated aromatic compounds.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism by which 1,2,3,4,5-pentabromo-6-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4,5-Pentabromo-6-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1,2,3,4,5-Pentachlorobenzene: Contains five chlorine atoms instead of bromine.

    1,2,3,4,5-Pentabromo-6-iodobenzene: Contains an iodine atom instead of chlorine.

Uniqueness: 1,2,3,4,5-Pentabromo-6-chlorobenzene is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGBMGHBVDRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br5Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379771
Record name 1,2,3,4,5-pentabromo-6-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-05-3
Record name 1,2,3,4,5-pentabromo-6-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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